molecular formula C14H20FNO2 B6340602 tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate CAS No. 1221346-08-2

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate

Cat. No.: B6340602
CAS No.: 1221346-08-2
M. Wt: 253.31 g/mol
InChI Key: WEOUHNANUODXQT-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is a chemical compound with the molecular formula C14H20FNO2. It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate can be compared with similar compounds such as:

  • tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
  • tert-Butyl 3-{[(4-bromophenyl)methyl]amino}propanoate
  • tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)8-9-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOUHNANUODXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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